molecular formula C18H13N5OS B2504981 N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034561-84-5

N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2504981
M. Wt: 347.4
InChI Key: BZKHHEXPWIWDAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives is a topic of interest in several of the provided papers. For instance, paper describes a microwave-assisted, solvent-free synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups. This method is noted for its efficiency and the compounds synthesized exhibit promising anticancer activity. Similarly, paper outlines a solution-phase parallel synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives using a carboxamidine dithiocarbamate linker. These methods could potentially be adapted for the synthesis of the compound , given its structural similarity to the discussed derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their biological activity. Paper discusses the use of 4-amino-2,1,3-benzothiadiazole as a bidentate directing group for C-H activation/functionalization, which is a key step in the synthesis of complex molecules. The X-ray structures of representative compounds are provided to ascertain regio- and stereoselectivity. Although the specific compound is not mentioned, the structural analysis of similar compounds can provide valuable information about the likely characteristics of the compound .

Chemical Reactions Analysis

Thiadiazole derivatives undergo various chemical reactions that are essential for their biological activity. Paper describes the dehydrosulfurization reaction used to synthesize N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, which could be relevant to understanding the reactivity of the compound . Paper also reports on the synthesis of a thiadiazole derivative through dehydrosulfurization, indicating the importance of this reaction in the synthesis of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. Paper evaluates the antimicrobial activity of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, suggesting that the presence of the thiadiazole ring can significantly impact biological activity. Paper discusses the fungicidal activity of organotin thiadiazole carboxylates, demonstrating the potential for these compounds to serve as effective biocides. These studies suggest that the compound may also possess notable biological properties.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its derivatives are involved in the synthesis of heterocyclic compounds, which are foundational in the development of pharmaceuticals and organic materials. A notable method is the TEMPO-catalyzed electrolytic C–H thiolation, enabling the uniform synthesis of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. This process is significant for its metal- and reagent-free approach, highlighting its potential for environmentally friendly and efficient synthesis in medicinal chemistry (Qian et al., 2017).

Anticancer Activity

Derivatives of N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been investigated for their anticancer properties. Research has demonstrated that compounds containing thiadiazole scaffolds exhibit significant in vitro anticancer activity against various human cancer cell lines. These findings suggest a promising avenue for the development of novel chemotherapeutic agents. The synthesis approach under microwave irradiation, followed by in vitro evaluation, provides a rapid and efficient method for discovering potential anticancer drugs (Tiwari et al., 2017).

Antimicrobial Activity

Compounds derived from N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been explored for their antimicrobial efficacy. Novel synthetic methods have been applied to produce heterocyclic hybrids that exhibit moderate to high antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. These studies not only underline the potential of these compounds as antibacterial agents but also provide insights into the structure-activity relationship, facilitating the design of more effective antimicrobial drugs (Karuna et al., 2021).

Photo-Physical Properties

Research into the photophysical properties of N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide derivatives has revealed promising applications in fluorescence and materials science. The synthesis of BF2 complexes derived from these compounds and their photophysical analysis highlights their potential for use in fluorescent dyes and sensors. The large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE) exhibited by these compounds make them suitable for various applications in material science and bioimaging (Zhang et al., 2017).

properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-18(13-3-4-15-17(9-13)23-25-22-15)21-10-12-5-7-20-16(8-12)14-2-1-6-19-11-14/h1-9,11H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKHHEXPWIWDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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